1,2-Ethanediamine dipicrate

Description

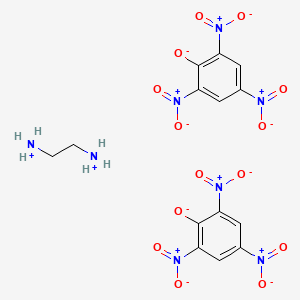

1,2-Ethanediamine dipicrate, also referred to as ethane-1,2-diaminium dipicrate dihydrate, is a crystalline salt formed by the protonation of ethylenediamine (1,2-ethanediamine) with picric acid (2,4,6-trinitrophenol). The compound exhibits a three-dimensional supramolecular architecture stabilized by extensive hydrogen-bonding networks and π-π interactions between picrate anions . Its crystal structure (studied via single-crystal X-ray diffraction) reveals a dihydrate form, with the ethylenediammonium cation ([C₂H₁₀N₂]²⁺), two picrate anions ([C₆H₂N₃O₇]⁻), and two water molecules .

Properties

IUPAC Name |

2-azaniumylethylazanium;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.C2H8N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;3-1-2-4/h2*1-2,10H;1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWMMNMINYIQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH3+])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine dipicrate can be synthesized by reacting ethylenediamine with picric acid. The reaction typically involves dissolving ethylenediamine in water and slowly adding picric acid under controlled conditions to form the dipicrate salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete reaction and prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature, concentration, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Ethanediamine dipicrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups in the picrate ions to amino groups.

Substitution: The compound can participate in substitution reactions where the picrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfates.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the original compound.

Reduction Products: Amino derivatives of the picrate ions.

Substitution Products: Compounds where picrate ions are replaced by other anions.

Scientific Research Applications

1,2-Ethanediamine dipicrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Industry: Utilized in the production of energetic materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-ethanediamine dipicrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its energetic properties are attributed to the presence of picrate ions, which release energy upon decomposition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-Ethanediamine dipicrate with structurally related ethylenediamine derivatives, focusing on molecular properties, physical characteristics, and applications:

*Derived formula: C₂H₁₀N₂₂·2H₂O.

Key Comparisons:

Structural Differences: Dipicrate vs. Ethylenediamine: The dipicrate derivative introduces picrate anions, significantly increasing molecular weight (~552 g/mol vs. 60.10 g/mol for ethylenediamine) and altering solubility. Picrate anions enhance π-π stacking, whereas ethylenediamine alone is a small, volatile liquid . Dipicrate vs. Diacetate: Replacing picrate with acetate anions reduces explosive risk (picrate is derived from picric acid, a known explosive) but lowers thermal stability. Diacetate is safer for laboratory use .

Thermal and Physical Properties :

- Ethylenediamine has a boiling point of 117°C , while its tetramethyl derivative (CAS 110-18-9) exhibits higher volatility with a vapor pressure of 202.67 kPa at 417.25 K .

- The dipicrate’s dihydrate form likely decomposes before melting, a common trait in picrate salts due to nitro group instability .

Polymers (e.g., CAS 26316-40-5): Used in cosmetics for pigment dispersion and non-greasy formulations . Tetramethylethylenediamine: Employed as a catalyst in radical polymerization due to its electron-donating methyl groups .

Research Findings and Data

Heat Capacity Comparison (Ethylenediamine vs. Derivatives):

| Compound | Heat Capacity (J/mol·K) | Temperature Range (K) | Method |

|---|---|---|---|

| 1,2-Ethanediamine | 142.3 (at 298 K) | 293–334 | Calorimetry |

| N,N,N',N'-Tetramethyl derivative | Data unavailable | - | - |

Ethylenediamine’s heat capacity increases linearly with temperature, typical for small amines . Data for dipicrate derivatives are lacking, highlighting a research gap.

Q & A

Q. What are the recommended safety protocols for handling 1,2-Ethanediamine dipicrate in laboratory settings?

- Methodological Answer : Follow strict PPE guidelines: wear nitrile gloves, lab coats, and chemical-resistant goggles. Use a fume hood to avoid inhalation of fine particles, as ethylenediamine derivatives can irritate mucous membranes . For spills, neutralize acidic residues (e.g., residual picric acid) with sodium bicarbonate before disposal. Store in airtight containers away from oxidizers and heat sources, as picrate salts are potentially explosive under friction or high temperatures .

Q. How can this compound be synthesized with high yield and reproducibility?

- Methodological Answer : React ethylenediamine with picric acid in a 1:2 molar ratio in anhydrous ethanol under reflux (70–80°C for 4–6 hours). Monitor pH to ensure complete neutralization. Crystallize the product by slow evaporation at 4°C. Yield optimization (>85%) requires stoichiometric precision and exclusion of moisture, as water competes with picric acid for protonation .

Q. What analytical methods are effective for assessing purity in synthesized this compound?

- Methodological Answer : Use a combination of:

- Titration : Argentometric titration for chloride impurities (if hydrochloride precursors are used).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to detect unreacted picric acid .

- Melting Point Analysis : Compare observed melting points (literature range: 210–215°C) to identify deviations caused by solvates or impurities .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in coordination chemistry?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve hydrogen bonding between the dipicrate anion and ethylenediamine cation. Analyze π-π stacking of picrate rings to predict ligand exchange dynamics. Compare with analogous salts (e.g., phosphate or acetate derivatives) to correlate lattice energy with thermal stability .

Q. What advanced spectroscopic techniques can elucidate hydrogen bonding networks in this compound?

- Methodological Answer :

- Solid-State NMR : Use CP/MAS NMR to map proton environments and hydrogen bond strengths.

- FTIR : Assign peaks in the 2500–3500 cm region to N–H stretching modes, differentiating free amine groups from those engaged in hydrogen bonds .

- Raman Spectroscopy : Identify picrate anion vibrational modes (e.g., NO symmetric stretching at ~1350 cm) to assess ion pairing efficiency .

Q. How can computational modeling predict the supramolecular assembly of this compound in solution?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., ethanol) can model aggregation behavior. Validate predictions against small-angle X-ray scattering (SAXS) data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Variations often arise from polymorphic forms or hydration. Characterize thermal behavior via differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference synthesis conditions (e.g., solvent polarity, cooling rates) with literature to isolate variables. For example, anhydrous forms may melt 5–10°C higher than hydrates .

Q. Why do studies report conflicting solubility profiles for this compound in polar solvents?

- Methodological Answer : Solubility depends on counterion dissociation efficiency. Conduct conductivity measurements in water, DMSO, and methanol to quantify ion-pair stability. Compare with UV-Vis spectroscopy (λ ~350 nm for picrate) to correlate solubility with solvent dielectric constants. Contradictions may stem from undetected micelle formation in amphiphilic solvents .

Experimental Design Considerations

Q. What strategies minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Use azeotropic distillation (toluene/ethanol) to remove water, preventing hydrolysis of picric acid.

- Add ethylenediamine dropwise to picric acid under vigorous stirring to avoid localized overheating.

- Purify via recrystallization in dimethyl sulfoxide (DMSO)/diethyl ether, which selectively dissolves the product while precipitating unreacted starting materials .

Q. How can researchers tailor this compound for specific applications (e.g., explosives research vs. coordination polymers)?

- Methodological Answer :

- Explosives : Optimize crystal density via high-pressure crystallization (e.g., 500 MPa) to enhance detonation velocity.

- Coordination Polymers : Functionalize the ethylenediamine moiety with substituents (e.g., pyridyl groups) to modulate ligand geometry, as seen in related metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.